molecular formula C11H10ClF3O2S B14066561 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14066561
M. Wt: 298.71 g/mol
InChI Key: CTIMSQYEULSOTH-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound with the molecular formula C11H10ClF3O2S It is known for its unique structure, which includes a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one typically involves several steps. One common method includes the reaction of 2-(methylthio)-3-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methylthio and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethoxy group at a different position on the phenyl ring, which can affect its reactivity and properties.

    1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one: Another isomer with the trifluoromethoxy group at the 6-position, leading to different chemical and biological behaviors.

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[2-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)9(12)7-4-3-5-8(10(7)18-2)17-11(13,14)15/h3-5,9H,1-2H3

InChI Key

CTIMSQYEULSOTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC)Cl

Origin of Product

United States

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